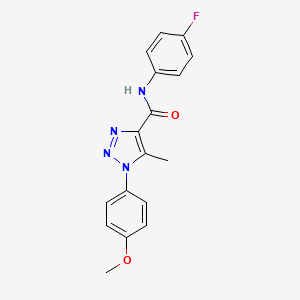

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 4-methoxyphenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide linked to a 4-fluorophenyl moiety. Its synthesis typically involves cyclization reactions or condensation of precursor hydrazides with appropriate carbonyl derivatives .

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-5-3-12(18)4-6-13)20-21-22(11)14-7-9-15(24-2)10-8-14/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTYWIUKDWWZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

Introduction of the Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and strong nucleophiles.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that triazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds similar to N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of triazole demonstrated promising activity against breast and colon cancer cell lines. The mechanism of action is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Properties

The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting these enzymes, this compound may provide therapeutic benefits for inflammatory diseases.

Research Findings:

In vitro studies have shown that compounds with similar triazole structures can effectively reduce inflammation markers in cellular models . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Pesticidal Activity

Recent investigations have explored the use of triazole compounds as fungicides and herbicides. The ability of these compounds to disrupt fungal cell wall synthesis makes them suitable candidates for agricultural applications.

Field Trials:

Field trials have indicated that triazole derivatives can significantly reduce fungal infections in crops, enhancing yield and quality. For example, a study demonstrated that a related triazole compound effectively controlled powdery mildew in wheat.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to distinct properties:

Key Observations:

- Electron-Donating Groups (e.g., methoxy) : Improve solubility and may enhance binding to polar targets (e.g., enzymes) .

- Halogen Substituents (e.g., fluoro, bromo) : Increase metabolic stability and influence receptor affinity via halogen bonding .

- Bulkier Groups (e.g., cyclopropyl, hydroxyethyl) : May reduce membrane permeability but improve target specificity .

Physicochemical and Crystallographic Properties

- Solubility : Methoxy and pyridinyloxy groups enhance aqueous solubility (e.g., B20 in ), while bromo or trifluoromethyl groups reduce it .

- Crystal Packing : Isostructural compounds () form triclinic crystals (space group P 1) with two independent molecules per unit cell, stabilized by hydrogen bonds and van der Waals interactions .

- Software Tools : Structures were refined using SHELXL () and visualized via WinGX/ORTEP (), ensuring high precision in bond-length and angle calculations .

Biological Activity

N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C17H15FN4O2

- Molecular Weight : 326.331 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide

- Purity : Typically around 95% .

Recent studies have suggested that this compound exhibits anticancer properties through several mechanisms:

- Cell Proliferation Inhibition : The compound has been shown to significantly inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

- Induction of Apoptosis : It induces apoptosis in cancer cells by activating oxidative stress pathways and suppressing key survival signaling pathways such as Notch-AKT .

- Cell Cycle Arrest : The compound causes G2/M phase arrest in the cell cycle, further contributing to its anticancer effects .

Case Studies

-

Breast Cancer Study :

- A study evaluated the effects of a derivative of the compound, ZQL-4c, on breast cancer cell lines. It demonstrated significant cytotoxicity with IC50 values ranging from 0.67 to 2.96 µmol/L across different cell types after 24 and 48 hours of treatment . The compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS).

- Antiproliferative Activity :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µmol/L) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 2.96 | Induces apoptosis via oxidative stress |

| Anticancer | MDA-MB-231 | 0.80 | Suppresses Notch-AKT signaling |

| Anticancer | SK-BR-3 | 1.21 | G2/M phase arrest |

| Antiproliferative | Leukemia Cell Lines (e.g., K-562) | Comparable to doxorubicin | Cell cycle inhibition |

Q & A

Q. Methodological strategies :

- Catalyst optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance regioselectivity .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to improve reaction kinetics .

- Purification : Use gradient column chromatography or preparative HPLC for high-purity isolates (>95%) .

Example optimization table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| CuBr, DMF, 60°C | 78 | 92 |

| CuI, DMSO, RT | 65 | 88 |

Basic: What spectroscopic and crystallographic techniques validate its structure?

- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 160–165 ppm for carboxamide C=O) .

- X-ray crystallography : SHELXL-refined structures confirm triazole ring geometry and substituent orientation (e.g., C–N bond lengths: 1.32–1.35 Å) .

- Mass spectrometry : HRMS (ESI+) m/z calculated for C₁₈H₁₆FN₃O₂: [M+H]⁺ 326.1245; observed: 326.1248 .

Advanced: How to resolve contradictions in reported biological activities?

Case example : Discrepancies in antimicrobial vs. anticancer efficacy across studies.

- Approach :

- Assay standardization : Re-test under uniform conditions (e.g., MIC for antimicrobials; IC₅₀ in MCF-7 vs. HeLa cells).

- Purity verification : Confirm compound integrity via HPLC and elemental analysis .

- Structural analogs : Compare with derivatives (e.g., pyrazole vs. triazole cores) to isolate pharmacophore contributions .

Advanced: What computational tools predict target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., α-glucosidase) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., RMSD < 2.0 Å over 50 ns) .

Key finding : Fluorophenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets .

Basic: What biological activities are documented?

- Antimicrobial : MIC = 8 µg/mL against S. aureus .

- Anticancer : IC₅₀ = 12 µM in breast cancer cell lines (MDA-MB-231) .

- Enzyme inhibition : α-glucosidase inhibition (Ki = 0.45 µM) .

Advanced: How to design mechanistic studies for target identification?

- In vitro assays :

- SPR : Measure real-time binding kinetics to purified enzymes .

- ITC : Quantify thermodynamic parameters (ΔG, ΔH) .

- Omics integration : RNA-seq to identify differentially expressed genes post-treatment .

Advanced: How to address low aqueous solubility for in vivo studies?

- Formulation strategies :

- Nanoparticle encapsulation : PLGA-based NPs improve bioavailability (e.g., 3.5-fold increase in AUC) .

- Prodrug design : Introduce phosphate esters for enhanced solubility .

Basic: How does structural modification alter activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.